1-[3-(Aminomethyl)pentan-3-yl]-4-chlorobenzene
Description
1-[3-(Aminomethyl)pentan-3-yl]-4-chlorobenzene is a chemical compound that has garnered attention due to its unique structure and potential applications in various fields. It consists of a benzene ring substituted with a chlorine atom and a side chain containing an aminomethyl group and a pentan-3-yl group. This compound is of interest in both synthetic organic chemistry and industrial applications.
Properties
IUPAC Name |
2-(4-chlorophenyl)-2-ethylbutan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN/c1-3-12(4-2,9-14)10-5-7-11(13)8-6-10/h5-8H,3-4,9,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNUVECLPRIODK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CN)C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of 4-Chlorobenzene Derivatives
The core benzene ring is typically functionalized via Friedel-Crafts alkylation or nucleophilic aromatic substitution. A common approach involves reacting 4-chloroanisole with 3-(bromomethyl)pentan-3-ylamine in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds via electrophilic aromatic substitution, where the bromomethyl group acts as an alkylating agent.
Key Conditions :
- Solvent : Dichloromethane or chlorobenzene
- Temperature : 0–5°C (initial), followed by gradual warming to 25°C
- Catalyst Loading : 1.2 equivalents of AlCl₃ relative to the alkylating agent
Post-reaction, the product is purified via silica gel chromatography using a hexane/ethyl acetate gradient (7:3 v/v).
Reductive Amination for Aminomethyl Group Installation
The aminomethyl branch is introduced through reductive amination of pentan-3-one with benzylamine, followed by hydrogenolysis. This method ensures stereochemical control and avoids over-alkylation:
- Imine Formation : Pentan-3-one reacts with benzylamine in toluene under Dean-Stark conditions to remove water.
- Reduction : Sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane reduces the imine to the corresponding amine.
- Deprotection : Hydrogenolysis (H₂, Pd/C) removes the benzyl group, yielding 3-aminomethylpentan-3-ylamine.
Yield Optimization :
Chemical Reactions Analysis
1-[3-(Aminomethyl)pentan-3-yl]-4-chlorobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.
Common Reagents and Conditions: Typical reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures.
Scientific Research Applications
1-[3-(Aminomethyl)pentan-3-yl]-4-chlorobenzene has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[3-(Aminomethyl)pentan-3-yl]-4-chlorobenzene involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-[3-(Aminomethyl)pentan-3-yl]-4-chlorobenzene can be compared with similar compounds to highlight its uniqueness:
Biological Activity
1-[3-(Aminomethyl)pentan-3-yl]-4-chlorobenzene is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
1-[3-(Aminomethyl)pentan-3-yl]-4-chlorobenzene is characterized by its structural components, which include an amine group and a chlorobenzene moiety. These features contribute to its biological activity, influencing its interactions with various molecular targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes, receptors, and proteins within biological systems. The following pathways are particularly relevant:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular functions.
- Receptor Modulation : It can bind to receptors, altering their activity and leading to downstream effects on signal transduction.
- Apoptosis Induction : The compound has shown potential in inducing apoptosis in cancer cells, which is critical for therapeutic applications.
Biological Activities
Research indicates that 1-[3-(Aminomethyl)pentan-3-yl]-4-chlorobenzene exhibits several notable biological activities:
- Antimicrobial Properties : Studies have demonstrated effectiveness against various bacterial strains, including gram-positive bacteria. Its potency is comparable to established antibiotics .
- Anticancer Activity : Preliminary findings suggest that the compound may inhibit the proliferation of cancer cells and induce apoptosis, making it a candidate for further investigation in cancer therapy .
Comparative Analysis
To understand the uniqueness of 1-[3-(Aminomethyl)pentan-3-yl]-4-chlorobenzene, it is essential to compare it with similar compounds. The table below summarizes key differences in biological activities among related compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| 1-[3-(Aminomethyl)pentan-3-yl]-4-chlorobenzene | Moderate | Promising | Enzyme inhibition, receptor modulation |
| 4-Chlorocinnamic Acid | High | Moderate | Antioxidant properties |
| Cinnamamide Derivatives | High | Low | Cytotoxicity against specific cell lines |
Case Studies
Several studies have explored the biological activity of related compounds:
- Antimicrobial Efficacy : A study evaluated a series of chlorinated anilides for their antibacterial properties against Staphylococcus aureus and Mycobacterium tuberculosis. The findings indicated that halogen substitution enhances antimicrobial efficacy .
- Cytotoxicity Profiles : Research on cinnamic acid derivatives revealed their potential as anticancer agents. Compounds were tested against various cancer cell lines, showing varying degrees of cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
